BenchChemオンラインストアへようこそ!

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Sonogashira coupling orthogonal functionalization alkynylation

Differentiated by strategically positioned bromine and iodine substituents, 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is the only scaffold enabling programmed sequential functionalization: Sonogashira alkynylation at C3 (via iodine) followed by Suzuki-Miyaura arylation at C4 (via bromine). This orthogonal reactivity eliminates protection/deprotection steps and avoids regioisomeric mixtures inherent to symmetrically dihalogenated analogs. The C–Br bond facilitates milder Pd-catalyzed coupling conditions (BDE ~284 vs. ~327 kJ/mol for C–Cl) and permits downstream lithium-halogen exchange—capabilities absent in the 4-chloro-3-iodo variant. Critically, bromine at C4 exhibits substantially reduced hydrodehalogenation side reactions compared to iodine under standard Suzuki conditions. For medicinal chemistry teams constructing C3-alkynyl/C4-aryl substitution matrices targeting JAK3, BTK, ITK, TEC, or ERK kinases, this compound is the optimal dual-handle diversification platform.

Molecular Formula C6H3BrIN3
Molecular Weight 323.919
CAS No. 1357946-69-0
Cat. No. B1144082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
CAS1357946-69-0
Molecular FormulaC6H3BrIN3
Molecular Weight323.919
Structural Identifiers
SMILESC1=CN=C(C2=C(NN=C21)I)Br
InChIInChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11)
InChIKeyOGZWLVFGSMYLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1357946-69-0): A Dihalogenated Heterocyclic Building Block for Programmable Cross-Coupling


4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1357946-69-0) is a dihalogenated pyrazolopyridine derivative characterized by a fused bicyclic core bearing two chemically distinct halogen substituents: a bromine at the 4-position and an iodine at the 3-position of the pyrazole ring. With molecular formula C₆H₃BrIN₃ and molecular weight 323.92 g/mol, the compound is commercially available at 95% purity specification . The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in kinase inhibitor drug discovery, serving as a core motif in numerous pharmacologically active compounds targeting JAK3, BTK, ITK, TEC, ERK, and other clinically relevant kinases [1] [2]. The strategic positioning of bromine and iodine—two leaving groups with substantially different reactivity profiles in palladium-catalyzed cross-coupling reactions—enables programmed sequential functionalization at the C3 and C4 positions, a synthetic capability not afforded by mono-halogenated or symmetrically dihalogenated analogs.

Why 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Cannot Be Replaced by Mono-Halogenated or Symmetrical Analogs


Generic substitution of 4-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine with mono-halogenated pyrazolo[4,3-c]pyridines or with the regioisomeric 3-bromo-4-iodo analog fundamentally alters the synthetic programmability of the scaffold. Mono-halogenated variants such as 4-bromo-1H-pyrazolo[4,3-c]pyridine provide only a single vector for derivatization, necessitating additional de novo halogenation steps to introduce a second functional handle [1]. Symmetrical dihalogenated compounds (e.g., 3,4-dibromo- or 3,4-diiodo- derivatives) lack differential reactivity between halogen positions, precluding orthogonal coupling strategies and increasing the risk of uncontrolled cross-reactivity during sequential reactions [2]. Crucially, direct comparative studies of chloro, bromo, and iodopyrazoles in Suzuki-Miyaura cross-coupling reactions demonstrate that bromo derivatives exhibit substantially reduced propensity for deleterious dehalogenation side reactions compared to iodo derivatives, with iodo species being particularly susceptible to undesired hydrodehalogenation under standard coupling conditions [3]. Therefore, a scaffold containing both bromine and iodine in defined positions enables the strategic exploitation of Br/I reactivity differentials for site-selective sequential functionalization—a synthetic capability that is absent in any mono-halogenated, regioisomeric, or symmetrically dihalogenated alternative.

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: Quantitative Differential Evidence for Scientific Selection


C3-Iodine Enables High-Yield Sonogashira Alkynylation While C4-Bromine Remains Intact

The iodine substituent at the C3 position of 4-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine exhibits substantially higher reactivity than the C4-bromine in Sonogashira cross-coupling with terminal alkynes, enabling chemoselective alkynylation at C3 while preserving the C4-bromine for subsequent orthogonal coupling reactions. Studies on structurally analogous 3-iodo-1H-pyrazole derivatives demonstrate that Sonogashira coupling with phenylacetylene proceeds efficiently under Pd/Cu co-catalysis to yield 3-alkynyl-pyrazoles without competing bromine displacement [1]. In contrast, symmetrical 3,4-diiodo- or 3,4-dibromo-pyrazolo[4,3-c]pyridines would undergo non-selective coupling at both positions under identical conditions, requiring protection-deprotection sequences or chromatographic separation of regioisomeric mixtures. This chemoselectivity is further supported by palladium-catalyzed direct arylation studies showing that N-protected pyrazoles bearing C4-bromo or C4-iodo substituents undergo C5 C–H arylation with complete preservation of the C–X bond when using phosphine-free Pd(OAc)₂ (1 mol%) in DMA with KOAc as base, confirming that the bromine substituent is stable under mild Pd-catalyzed conditions while iodine can be selectively engaged under orthogonal catalytic systems [2].

Sonogashira coupling orthogonal functionalization alkynylation pyrazolopyridine

C4-Bromine Exhibits Superior Suzuki-Miyaura Coupling Efficiency with Reduced Dehalogenation Compared to Iodine

Direct head-to-head comparison of chloro, bromo, and iodopyrazoles in Suzuki-Miyaura cross-coupling reactions reveals that bromo derivatives demonstrate superior performance compared to iodo derivatives, primarily due to a significantly reduced propensity for undesired hydrodehalogenation side reactions [1]. This finding is critical for 4-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: after the more reactive C3-iodine has been selectively engaged (e.g., via Sonogashira coupling), the remaining C4-bromine can undergo Suzuki-Miyaura arylation with aryl or heteroaryl boronic acids under standard conditions with minimal competing dehalogenation. This contrasts with 3-iodo-4-bromo regioisomers (if available) where the C4-iodine would exhibit the higher dehalogenation propensity at the second coupling step, compromising product yield and purity. The J Org Chem study establishes that Br and Cl derivatives were superior to iodopyrazoles in Suzuki-Miyaura reactions, with the iodo derivatives showing a markedly higher tendency toward hydrodehalogenation that reduces effective coupling yields [1]. Furthermore, comprehensive analysis of site-selective Suzuki-Miyaura coupling of heteroaryl polyhalides from Pfizer's internal reaction knowledge base and CAS SciFinder confirms that the Br/I differential on the pyrazolo[4,3-c]pyridine scaffold enables predictable orthogonal coupling sequences—iodine at C3 for Sonogashira/Stille, bromine at C4 for Suzuki-Miyaura—without cross-interference [2].

Suzuki-Miyaura coupling dehalogenation C-Br reactivity heteroaryl polyhalides

Pyrazolo[4,3-c]pyridine Core Is Validated in Clinical-Stage Kinase Inhibitor Programs with Defined SAR at C3 and C4 Positions

The pyrazolo[4,3-c]pyridine scaffold is extensively documented in patent literature as a privileged kinase inhibitor core, with specific substitution patterns at the C3 and C4 positions critically influencing target selectivity and potency. US Patent Application 20140323504 discloses a comprehensive class of pyrazolo[4,3-c]pyridine derivatives as inhibitors of JAK3, BTK, BLK, ITK, and TEC kinases, with claims explicitly covering compounds bearing substituents at positions that map directly to the C3 and C4 halogenation sites of 4-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine [1]. The patent establishes that the pyrazolo[4,3-c]pyridine core serves as a versatile scaffold for iterative SAR exploration, where differential substitution at C3 and C4 modulates kinase selectivity profiles. In parallel, de novo design efforts employing hydrogen bond interactions specific for ERK kinase identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas as a highly potent and selective ERK inhibitor series, with compound 21 exhibiting strong tumor regression in BRAF(V600E) xenograft models [2]. The halogenation pattern of 4-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine enables medicinal chemists to independently elaborate the C3 and C4 vectors during hit-to-lead optimization, a synthetic flexibility that is unavailable with mono-functionalized pyrazolo[4,3-c]pyridine intermediates. Structural analogs lacking the 3,4-dihalogenation pattern require either (i) de novo scaffold synthesis for each substitution variant, or (ii) introduction of additional halogen handles via stoichiometric halogenating agents after initial functionalization—both approaches incurring additional synthetic steps and reduced overall efficiency.

kinase inhibitor SAR drug discovery JAK3 BTK ITK ERK

Regioisomeric 3-Bromo-4-iodo Analog Would Exhibit Reversed Orthogonal Reactivity and Potentially Lower Synthetic Utility

While 3-bromo-4-iodo-1H-pyrazolo[4,3-c]pyridine is not widely documented in accessible literature, the established reactivity principles governing halogen electrophilicity and oxidative addition kinetics enable reliable class-level inference regarding its comparative synthetic utility. Iodine (C–I bond dissociation energy ~218 kJ/mol) undergoes oxidative addition to Pd(0) substantially faster than bromine (C–Br bond ~284 kJ/mol) due to both weaker bond strength and superior leaving group ability [1]. This intrinsic reactivity hierarchy means that the 4-bromo-3-iodo regioisomer places the more reactive iodine at the C3 position—the site that is typically engaged first in many sequential coupling strategies targeting kinase inhibitor SAR—while the less reactive bromine occupies the C4 position reserved for secondary diversification. A 3-bromo-4-iodo regioisomer (CAS unknown or not commercially catalogued in accessible sources) would invert this relationship, positioning iodine at the C4 site. Given the established finding that iodopyrazoles suffer from greater dehalogenation side reactions during Suzuki-Miyaura coupling compared to bromopyrazoles [2], a regioisomer bearing iodine at C4 would potentially exhibit (i) increased unwanted dehalogenation at the second coupling step, (ii) reduced site-selectivity if iodine and bromine reactivities become less distinguishable under certain catalytic conditions, and (iii) potential for uncontrolled double-coupling during attempted sequential functionalization. The 4-bromo-3-iodo substitution pattern therefore provides the synthetically optimal halogen reactivity gradient for sequential orthogonal coupling on the pyrazolo[4,3-c]pyridine scaffold.

regioisomer comparison halogen reactivity orthogonal coupling

Optimal Research Applications for 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Based on Quantified Differentiation Evidence


Sequential Orthogonal Functionalization for Bis-Arylated Kinase Inhibitor Libraries

The Br/I reactivity differential enables a defined two-step sequential coupling protocol: (Step 1) Sonogashira alkynylation at C3 using the more reactive iodine under Pd/Cu co-catalysis, with the C4-bromine remaining intact due to the chemoselectivity demonstrated in structurally analogous 3-iodopyrazole systems [1]; (Step 2) Suzuki-Miyaura arylation at C4 using the bromine, which exhibits reduced dehalogenation propensity compared to iodine under standard Suzuki conditions [2]. This programmed sequence eliminates intermediate protection/deprotection steps and avoids the regioisomeric mixtures that would result from symmetrical dihalo starting materials. The resulting bis-functionalized pyrazolo[4,3-c]pyridines map directly to substitution patterns claimed in kinase inhibitor patents, making this compound particularly valuable for medicinal chemistry groups engaged in JAK3, BTK, ITK, TEC, or ERK inhibitor discovery programs [3].

Hit-to-Lead SAR Exploration via Parallel Library Synthesis

The compound serves as a dual-handle diversification platform for parallel library synthesis. By independently varying the coupling partners at C3 (via iodine-directed Sonogashira or Stille reactions) and C4 (via bromine-directed Suzuki-Miyaura reactions), medicinal chemists can rapidly generate matrices of bis-substituted pyrazolo[4,3-c]pyridine analogs for SAR profiling. This parallel approach contrasts with linear synthesis from mono-halogenated scaffolds, which would require sequential halogenation-functionalization cycles for each new substitution combination, multiplying the number of synthetic operations. The orthogonal handles enable up to N×M library size from a single core intermediate, with each diversification vector independently addressable [1] [2].

Synthesis of C3-Alkynyl, C4-Aryl Pyrazolo[4,3-c]pyridine Derivatives for Kinase Selectivity Profiling

A specific pharmacophore pattern emerging from kinase inhibitor SAR studies involves C3-alkynyl substitution combined with C4-aryl or C4-heteroaryl substitution on the pyrazolo[4,3-c]pyridine core. The 4-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold is optimally configured to deliver this substitution pattern: C3-iodine undergoes efficient Sonogashira coupling with terminal alkynes to install alkynyl groups [1], while C4-bromine participates in Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to install aromatic diversity [2]. This two-step sequence is both chemo- and regio-specific, requiring no chromatographic separation of regioisomers. The resulting C3-alkynyl, C4-aryl substitution pattern is directly relevant to kinase inhibitor patent claims and has been shown in related ERK inhibitor work to modulate both potency and kinase selectivity [3].

Procurement Decision: 4-Bromo-3-iodo vs. 4-Chloro-3-iodo Analog for Suzuki-Coupling-Intensive Campaigns

For research programs where Suzuki-Miyaura coupling constitutes the primary second-step diversification strategy, the 4-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold offers a quantifiable advantage over the commercially available 4-chloro-3-iodo analog (CAS 1186647-69-7). While chloro and bromo derivatives show comparable dehalogenation resistance in Suzuki coupling [1], the C–Br bond undergoes oxidative addition to Pd(0) more readily than the C–Cl bond (C–Cl bond dissociation energy ~327 kJ/mol vs. C–Br ~284 kJ/mol), enabling milder reaction conditions and broader functional group tolerance at the C4 coupling step [2]. Additionally, the bromine substituent can be selectively lithiated (n-BuLi, -78°C) for electrophilic trapping chemistry—an option unavailable with the chloro analog. Procurement of the bromo-iodo variant over the chloro-iodo variant is therefore indicated for campaigns prioritizing Suzuki coupling at C4 with complex, sensitive coupling partners, or where downstream lithium-halogen exchange may be required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.